molecular formula C18H16N4O2S2 B2636239 N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide CAS No. 862974-34-3

N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B2636239
CAS No.: 862974-34-3
M. Wt: 384.47
InChI Key: YNGRZQSBFQKNQT-UHFFFAOYSA-N
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Description

N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazol-6-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Biological Activity

N-{2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4O2S2

The presence of benzothiazole moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzothiazole Rings : Utilizing ortho-amino thiophenols and carboxylic acid derivatives.
  • Acetylation : The introduction of the acetamide group through acetylation reactions.
  • Purification : Techniques such as recrystallization or column chromatography to isolate the final product.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study evaluating various derivatives showed that compounds with similar structures to this compound demonstrated cytotoxic effects against several human cancer cell lines. Notably:

CompoundCell LineIC50 (µM)
10MDA-MB-2315.0
16SK-Hep-17.5

This data suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Compounds with benzothiazole structures often act by inhibiting specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors that regulate growth signals.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Study 1: Anticancer Activity Evaluation

In a comprehensive study conducted by the National Cancer Institute, various benzothiazole derivatives were screened for anticancer activity against 60 human tumor cell lines. The results indicated that specific derivatives exhibited potent activity against breast and liver cancer cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related benzothiazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL across different strains .

Properties

IUPAC Name

N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-3-24-13-5-4-6-14-16(13)21-18(25-14)22-17-20-12-8-7-11(19-10(2)23)9-15(12)26-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRZQSBFQKNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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